molecular formula C10H17IO B2741035 1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane CAS No. 2287311-14-0

1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane

Cat. No.: B2741035
CAS No.: 2287311-14-0
M. Wt: 280.149
InChI Key: POEGZJGJVCRHNW-UHFFFAOYSA-N
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Description

1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane is a chemical compound with the molecular formula C10H17IO and a molecular weight of 280.149 This compound belongs to the bicyclo[11

Preparation Methods

The synthesis of bicyclo[1.1.1]pentane derivatives, including 1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane, typically involves carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial production. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Chemical Reactions Analysis

1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The bicyclo[1.1.1]pentane core can participate in addition reactions, particularly at the bridgehead positions.

Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology and Medicine: The compound’s unique structure makes it a valuable bioisostere for drug discovery, potentially improving the solubility, potency, and metabolic stability of lead compounds.

    Industry: It is used in materials science for the development of molecular rods, rotors, and supramolecular linker units.

Mechanism of Action

The mechanism of action of 1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its iodine atom and bicyclo[1.1.1]pentane core. The compound can participate in various chemical reactions, altering the structure and function of target molecules. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane can be compared to other bicyclo[1.1.1]pentane derivatives, such as:

  • 1-Iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane
  • This compound

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the iodine atom and the methoxybutyl group in this compound makes it distinct and valuable for specific research and industrial purposes.

Properties

IUPAC Name

1-iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IO/c1-12-5-3-2-4-9-6-10(11,7-9)8-9/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEGZJGJVCRHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC12CC(C1)(C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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